molecular formula C11H11N B1629003 5-Methylnaphthalen-2-amine CAS No. 37521-76-9

5-Methylnaphthalen-2-amine

Cat. No. B1629003
CAS RN: 37521-76-9
M. Wt: 157.21 g/mol
InChI Key: WAUFGYFJDAVDGM-UHFFFAOYSA-N
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Description

5-Methylnaphthalen-2-amine, also known as 2-Amino-5-methylnaphthalene, is a chemical compound with the molecular formula C11H11N . It has a molecular weight of 157.21 .


Synthesis Analysis

The synthesis of amines, such as 5-Methylnaphthalen-2-amine, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia and other amines . The Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide, can also be used .


Molecular Structure Analysis

The molecular structure of 5-Methylnaphthalen-2-amine can be analyzed using various spectroscopic techniques. For instance, the region of the infrared spectrum that shows absorptions resulting from the N-H bonds of primary and secondary amines can be identified . The 1H NMR spectra can be used in determining the structure of an unknown amine .


Chemical Reactions Analysis

Amines, including 5-Methylnaphthalen-2-amine, can participate in a variety of chemical reactions. They can act as nucleophiles in reactions with carbonyls to form imine derivatives . They can also react with acid chlorides or acid anhydrides to form amides .


Physical And Chemical Properties Analysis

5-Methylnaphthalen-2-amine has a melting point of 63-64 °C and a boiling point of 323.1±11.0 °C . Its density is 1.106±0.06 g/cm3 .

Safety And Hazards

While specific safety and hazard information for 5-Methylnaphthalen-2-amine was not found, amines in general can be harmful if swallowed and may cause skin and eye irritation .

Future Directions

While specific future directions for 5-Methylnaphthalen-2-amine were not found, research into the synthesis and applications of amines is ongoing. For instance, thiophene-based analogs, which include amines, are being studied for their potential as biologically active compounds .

properties

IUPAC Name

5-methylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUFGYFJDAVDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618503
Record name 5-Methylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylnaphthalen-2-amine

CAS RN

37521-76-9
Record name 5-Methylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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